(S)-2-amino-1,1-diphenylpropan-1-ol

Catalog No.
S667958
CAS No.
78603-91-5
M.F
C15H17NO
M. Wt
227.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-amino-1,1-diphenylpropan-1-ol

CAS Number

78603-91-5

Product Name

(S)-2-amino-1,1-diphenylpropan-1-ol

IUPAC Name

(2S)-2-amino-1,1-diphenylpropan-1-ol

Molecular Formula

C15H17NO

Molecular Weight

227.3 g/mol

InChI

InChI=1S/C15H17NO/c1-12(16)15(17,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,17H,16H2,1H3/t12-/m0/s1

InChI Key

FMBMNSFOFOAIMZ-LBPRGKRZSA-N

SMILES

CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N

Canonical SMILES

CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N

Isomeric SMILES

C[C@@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N

The exact mass of the compound (S)-2-amino-1,1-diphenylpropan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-2-amino-1,1-diphenylpropan-1-ol (CAS 78603-91-5), frequently referred to as (S)-1,1-diphenylalaninol, is a high-performance chiral β-amino alcohol utilized as a ligand, chiral auxiliary, and catalyst precursor in asymmetric organic synthesis. Structurally, it combines a primary amine with a highly sterically demanding diphenylcarbinol moiety. This specific architecture provides exceptional facial shielding during catalytic cycles, making it highly effective in enantioselective transformations such as the reduction of prochiral ketones and the addition of organometallics to aldehydes[1]. As a stable, crystalline solid with a defined melting point of 100-102 °C, it offers excellent handling characteristics and reproducible performance, positioning it as a critical procurement target for pharmaceutical process development and advanced materials synthesis.

Substituting (S)-2-amino-1,1-diphenylpropan-1-ol with generic, unshielded amino alcohols like (S)-alaninol or (S)-valinol typically results in a severe loss of enantioselectivity, as these simpler analogs lack the massive steric bulk necessary to effectively block one face of the reactive intermediate. Conversely, substituting it with the closely related benchmark (S)-diphenylprolinol introduces a secondary amine into the system. While effective for standard oxazaborolidine reductions, the secondary amine of diphenylprolinol completely prevents the formation of Schiff base (imine) ligands and limits the synthesis of specific chiral oxazolidinones and sulfonamides [1]. Procurement of the exact (S)-2-amino-1,1-diphenylpropan-1-ol structure is therefore mandatory when a process requires both extreme steric shielding and the versatile derivatization chemistry exclusive to a primary amine.

Steric Amplification of Enantioselectivity in Asymmetric Reductions

In asymmetric ketone reductions, the massive steric bulk provided by the 1,1-diphenyl groups of (S)-2-amino-1,1-diphenylpropan-1-ol effectively blocks one face of the coordinated substrate. When compared to simpler aliphatic amino alcohols like (S)-valinol or (S)-alaninol, the diphenyl-substituted analog consistently delivers superior enantiomeric excess (ee), often exceeding 95% ee for standard prochiral ketones, whereas the unshielded analogs typically plateau below 80% ee under identical borane-mediated reduction conditions [1].

Evidence DimensionEnantiomeric excess (ee) in borane-mediated ketone reduction
Target Compound Data(S)-2-amino-1,1-diphenylpropan-1-ol derivatives (typically >95% ee)
Comparator Or Baseline(S)-valinol / (S)-alaninol (typically <80% ee)
Quantified Difference>15% absolute increase in ee
ConditionsStandard prochiral ketone reduction using oxazaborolidine-type activation

Maximizing ee at the catalytic step eliminates the need for costly downstream chiral resolution, directly improving the yield of the target API.

Primary Amine Versatility vs. Secondary Amine Benchmarks

While (S)-diphenylprolinol is a standard benchmark for asymmetric reductions, its secondary amine restricts its derivatization. In contrast, (S)-2-amino-1,1-diphenylpropan-1-ol possesses a primary amine, enabling condensation with aldehydes to form chiral Schiff base ligands or reaction with sulfonyl chlorides to yield chiral sulfonamides [1]. This structural feature allows the target compound to access a much broader chemical space for catalyst tuning, particularly in transition-metal-catalyzed asymmetric additions where imine coordination is required.

Evidence DimensionLigand derivatization capacity
Target Compound Data(S)-2-amino-1,1-diphenylpropan-1-ol (Primary amine: forms imines, amides, sulfonamides)
Comparator Or Baseline(S)-diphenylprolinol (Secondary amine: cannot form imines)
Quantified DifferenceAccess to Schiff base / salen-type ligand architectures
ConditionsLigand synthesis and catalyst library generation

Procuring a primary amino alcohol allows process chemists to screen a wider variety of custom-tuned ligands for challenging asymmetric transformations.

Solid-State Handling and Processability

The physical properties of chiral ligands significantly impact their industrial usability. (S)-2-amino-1,1-diphenylpropan-1-ol is a highly crystalline solid with a sharp melting point of 100-102 °C, facilitating straightforward purification via recrystallization and precise weighing [1]. In comparison, many lower-molecular-weight amino alcohols are hygroscopic liquids or low-melting solids that require inert atmosphere handling and are prone to moisture-induced degradation during storage.

Evidence DimensionPhysical state and thermal behavior
Target Compound Data(S)-2-amino-1,1-diphenylpropan-1-ol (Crystalline solid, mp 100-102 °C)
Comparator Or BaselineSimple aliphatic amino alcohols (Often hygroscopic liquids or low-melting solids)
Quantified DifferenceSharp solid-state transition vs. liquid/hygroscopic behavior
ConditionsAmbient storage and industrial scale-up handling

Crystalline, stable reagents ensure reproducible catalyst loading and minimize degradation risks during large-scale manufacturing.

Precursor for Custom Oxazaborolidine Catalysts

Directly leveraging its massive steric bulk, this compound is an ideal precursor for synthesizing custom oxazaborolidine catalysts, which are critical for the highly enantioselective reduction of prochiral ketones in the manufacturing of chiral active pharmaceutical ingredients (APIs) [1].

Synthesis of Chiral Schiff Base Ligands

Because it possesses a primary amine, (S)-2-amino-1,1-diphenylpropan-1-ol can be condensed with various salicylaldehydes to form chiral Schiff base (salen-type) ligands, which are heavily utilized in transition-metal-catalyzed asymmetric additions [1].

Chiral Auxiliary in Diastereoselective Reactions

The compound's crystalline nature and extreme steric shielding make it an excellent removable chiral auxiliary, frequently used to form chiral oxazolidinones that direct highly diastereoselective aldol reactions and alkylations [1].

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

78603-91-5

Wikipedia

(S)-(-)-2-Amino-1,1-diphenyl-1-propanol

Dates

Last modified: 08-15-2023

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